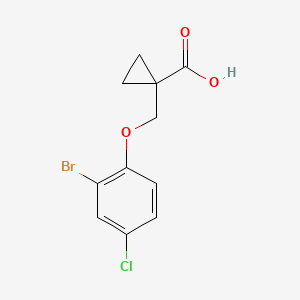
1,1'-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C16H30N8O4 and a molecular weight of 398.4606 . This compound is known for its unique structure, which includes multiple nitrogen atoms and imidazolidine rings, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions with precise control over temperature, pressure, and other reaction parameters. The use of advanced equipment and techniques ensures the efficient production of high-quality 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted imidazolidine compounds .
Aplicaciones Científicas De Investigación
1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione include other imidazolidine derivatives and tetraazatetradecane-based compounds. Examples include 3,6,9,12-tetraazatetradecane-1,14-diamine and 3,6,9,12-tetraoxatetradecane-1,14-diyl dimethanethiosulfonate .
Uniqueness: What sets 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione apart from similar compounds is its specific arrangement of nitrogen atoms and imidazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
98690-29-0 |
|---|---|
Fórmula molecular |
C16H30N8O4 |
Peso molecular |
398.46 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H30N8O4/c25-13-11-23(15(27)21-13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-24-12-14(26)22-16(24)28/h17-20H,1-12H2,(H,21,25,27)(H,22,26,28) |
Clave InChI |
WCHMXXBKHJJRID-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1CCNCCNCCNCCNCCN2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)
![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)


![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)

![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)
